molecular formula C16H23NO2 B2961929 tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate CAS No. 1335042-61-9

tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate

Cat. No.: B2961929
CAS No.: 1335042-61-9
M. Wt: 261.365
InChI Key: NDKBWYQICXGZDZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-phenylpent-4-en-2-yl)carbamate is an organic compound with the molecular formula C16H23NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its potential biological activity and various applications in scientific research .

Preparation Methods

The synthesis of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-phenylpent-4-en-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl N-(1-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like THF, and bases such as potassium carbonate .

Scientific Research Applications

tert-Butyl N-(1-phenylpent-4-en-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-5-9-14(12-13-10-7-6-8-11-13)17-15(18)19-16(2,3)4/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKBWYQICXGZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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